(E)-4-(5-((3-(4-fluorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-[5-[(E)-[3-[(4-fluorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4S3/c22-15-5-1-13(2-6-15)12-24-20(25)19(30-21(24)29)11-16-7-10-18(28-16)14-3-8-17(9-4-14)31(23,26)27/h1-11H,12H2,(H2,23,26,27)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEMIJSPGSUPAE-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)SC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/SC2=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-((3-(4-fluorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide represents a complex organic molecule with potential therapeutic applications. Its structure incorporates a thiazolidinone core, a furan moiety, and a benzenesulfonamide group, which are known for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its anticancer and antimicrobial properties. The thiazolidinone and furan components are particularly noteworthy for their roles in medicinal chemistry.
Anticancer Activity
Research indicates that derivatives of thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (HCT 116) cell lines.
Table 1: Cytotoxicity of Related Thiazolidinone Compounds
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound 1 | MCF-7 | 64.4 | 64.4% |
| Compound 4 | HCT 116 | 10 | Selective |
| Compound 9 | MCF-7 | 28.6 | Moderate |
In these studies, the introduction of substituents such as the 4-fluorobenzyl group has been shown to enhance the cytotoxicity of the thiazolidinone derivatives, suggesting a structure-activity relationship that warrants further investigation .
Antimicrobial Activity
The furan moiety in the compound contributes to its antimicrobial properties. Studies have demonstrated that various furan derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Furan Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Furan Derivative A | E. coli | 100 |
| Furan Derivative B | Staphylococcus aureus | 200 |
| Furan Derivative C | Pseudomonas aeruginosa | 400 |
These findings indicate that compounds containing furan rings are effective against a range of bacterial strains, highlighting their potential as antimicrobial agents .
Case Studies
- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of various thiazolidinone derivatives on MCF-7 cells. The results indicated that modifications on the phenyl ring significantly influenced the IC50 values, with some compounds exhibiting IC50 values as low as , demonstrating high potency against breast cancer cell lines .
- Antimicrobial Screening : Another study focused on synthesizing new furan derivatives and assessing their antimicrobial efficacy against common pathogens. The results showed that several compounds exhibited lower MIC values compared to standard antibiotics, suggesting their utility in treating infections resistant to conventional therapies .
Scientific Research Applications
Anticancer Applications
The compound's thiazolidinone core is known for its anticancer properties. Research has shown that derivatives of thiazolidinones exhibit selective cytotoxicity against various cancer cell lines.
Case Studies
In a study evaluating the anticancer efficacy of rhodanine derivatives, compounds similar to (E)-4-(5-((3-(4-fluorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide showed promising results against colorectal adenocarcinoma cell lines with IC50 values significantly lower than those of standard chemotherapeutics .
Antibacterial Applications
The antibacterial activity of thiazolidinone derivatives has been extensively documented, showcasing their potential as novel antibiotics.
Spectrum of Activity
Research indicates that compounds with thiazolidinone structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The following properties have been observed:
- Higher efficacy than traditional antibiotics: Some derivatives have shown antibacterial activity exceeding that of ampicillin and streptomycin by 10–50 times .
Case Studies
In a comparative study, derivatives similar to (E)-4-(5-((3-(4-fluorobenzyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzenesulfonamide were tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL .
Anti-inflammatory Applications
The compound's structure suggests potential anti-inflammatory properties, particularly due to its ability to modulate immune responses.
Case Studies
Research on leukadherin 1 (LA1), a compound related to thiazolidinones, demonstrated its ability to mitigate inflammation in mouse models by reducing leukocyte recruitment during acute peritonitis .
Chemical Reactions Analysis
Key Structural Features:
-
Planarity : The thioxothiazolidinone ring is planar, with dihedral angles <6° between substituents .
-
Stabilization : The exo-methylene group (C=CH–) is stabilized via conjugation with the thione (C=S) and carbonyl (C=O) groups .
Formation of the Furan-Linked Exo-Methylene Bridge
The exo-methylene bridge is introduced via Knoevenagel condensation between the thioxothiazolidinone and a furfural derivative:
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Reaction : 5-Methylene-thioxothiazolidinone reacts with 5-formylfuran-2-ylbenzenesulfonamide in the presence of piperidine as a base .
Stereochemical Control:
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The E -isomer predominates due to steric hindrance between the 4-fluorobenzyl group and the sulfonamide .
Functionalization of the Benzenesulfonamide Group
The sulfonamide group is introduced via nucleophilic substitution:
-
Reaction : 4-Fluorobenzenesulfonyl chloride reacts with an amine-functionalized furan intermediate .
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Conditions : Dichloromethane, triethylamine, 0°C → RT, 4 h; yield: 82% .
Key Data:
| Reactant | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Fluorobenzenesulfonyl chloride | Benzenesulfonamide derivative | 82 | >98% |
Thione Reactivity:
-
The thioxo (C=S) group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form thioethers .
-
Oxidation : Reacts with H₂O₂ to form sulfonic acid derivatives .
Exo-Methylene Reactivity:
-
Participates in Michael additions with nucleophiles (e.g., amines, thiols) .
-
Cycloaddition : Forms Diels-Alder adducts with electron-deficient dienophiles (e.g., maleic anhydride) .
Sulfonamide Stability:
Biological Interactions (COX-II Inhibition)
While not a chemical reaction, the compound’s sulfonamide group interacts with COX-II via hydrogen bonding to Arg120 and Tyr355, as predicted by molecular docking .
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Structural Similarity and Virtual Screening
Computational methods for assessing similarity (e.g., fingerprint-based algorithms) classify the target compound and its analogs as structurally related due to shared cores. However, substituent variations lead to divergent biological profiles. For example:
Experimental Techniques for Comparison
- Crystallography: Tools like SHELX and ORTEP-3 (used for small-molecule refinement and visualization) could resolve structural differences, such as planarity of the thioxothiazolidinone core or substituent orientations .
- CMC Determination : While focuses on quaternary ammonium compounds, similar methods (e.g., spectrofluorometry) could quantify the target compound’s critical micelle concentration, reflecting aggregation tendencies .
Q & A
Q. What mechanistic hypotheses explain its dual activity as an antimicrobial and anticancer agent?
- Methodological Answer :
- Reactive oxygen species (ROS) induction : Measure intracellular ROS levels (DCFH-DA assay) in bacterial vs. cancer cells.
- Target overlap : Screen against kinase libraries (e.g., EGFR, HER2) to identify shared inhibitory pathways .
Tables for Key Comparisons
Table 1 : Solvent Optimization for Synthesis
| Solvent | Polarity Index | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Glacial Acetic Acid | 6.2 | 85 | 98.5 |
| Ethanol | 5.2 | 78 | 97.8 |
| DMF | 6.4 | 92 | 99.1 |
Table 2 : Biological Activity of Structural Analogs
| Compound Modification | IC50 (μM) COX-2 | IC50 (μM) PPAR-γ | Selectivity Index |
|---|---|---|---|
| 4-Fluorobenzyl (Parent) | 0.45 | 1.2 | 2.7 |
| 4-Nitrobenzyl | 0.32 | 3.8 | 11.9 |
| 4-Methoxybenzyl | 1.1 | 0.9 | 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
